molecular formula C18H16FN3O2 B14876625 N-(4-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-5-carboxamide

N-(4-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-5-carboxamide

Cat. No.: B14876625
M. Wt: 325.3 g/mol
InChI Key: AQUCFVGYXMEVDP-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step involves the coupling of the pyrazole intermediate with a 4-fluorophenyl halide using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

    Attachment of the carboxamide group: The final step involves the reaction of the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, borane, or other strong reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or organometallic reagents under basic or acidic conditions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or activator of specific enzymes or receptors.

    Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: As an intermediate in the production of agrochemicals, dyes, or materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-5-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, leading to modulation of their activity. This interaction could involve hydrogen bonding, hydrophobic interactions, or covalent bonding with the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-5-carboxamide
  • N-(4-bromophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-5-carboxamide
  • N-(4-methylphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-5-carboxamide

Uniqueness

N-(4-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-5-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine can enhance the compound’s metabolic stability, lipophilicity, and ability to form strong interactions with biological targets.

Properties

Molecular Formula

C18H16FN3O2

Molecular Weight

325.3 g/mol

IUPAC Name

N-(4-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H16FN3O2/c1-10-7-11(2)17(23)14(8-10)15-9-16(22-21-15)18(24)20-13-5-3-12(19)4-6-13/h3-9,23H,1-2H3,(H,20,24)(H,21,22)

InChI Key

AQUCFVGYXMEVDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C2=NNC(=C2)C(=O)NC3=CC=C(C=C3)F)O)C

Origin of Product

United States

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